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Introduction
The compound 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as

ABTS, is a versatile chromogenic substrate with extensive applications in food science

research.[1][2] Its utility stems from its ability to be converted into a stable, colored radical

cation (ABTS•+), which can then be used to measure the antioxidant capacity of various food

matrices.[3][4] This guide provides a comprehensive overview of the core applications of ABTS

in food science, including detailed experimental protocols, quantitative data summaries, and

visual representations of key mechanisms and workflows.

The primary application of ABTS in food science is the determination of total antioxidant

capacity (TAC) through the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[1][4] This

assay is valued for its operational simplicity and applicability to both hydrophilic and lipophilic

antioxidants.[4] Beyond antioxidant analysis, ABTS serves as a crucial substrate in enzyme

inhibition assays, particularly for enzymes involved in carbohydrate digestion and enzymatic

browning. Furthermore, its chromogenic properties are leveraged in the development of

biosensors for the detection of food contaminants.

Core Applications of ABTS
Antioxidant Capacity Determination (ABTS/TEAC Assay)
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The most prevalent use of ABTS in food science is to assess the antioxidant capacity of foods

and beverages.[1][4] The assay is based on the principle that antioxidants in a sample will

reduce the pre-formed blue-green ABTS radical cation (ABTS•+) back to its colorless neutral

form.[3] The degree of decolorization is proportional to the concentration and activity of the

antioxidants present in the sample.[4]

The ABTS•+ radical cation is typically generated by the oxidation of ABTS with a strong

oxidizing agent, most commonly potassium persulfate.[5] The stable radical has a characteristic

absorbance at 734 nm. When an antioxidant is introduced, it donates an electron or a hydrogen

atom to the ABTS•+, neutralizing its charge and causing the solution to lose its color.[4]

ABTS Radical Cation Generation

Radical Scavenging by Antioxidant

ABTS Potassium Persulfate (K2S2O8) ABTS•+ (Blue-Green)

ABTS (Colorless)Antioxidant (AH) Oxidized Antioxidant (A•)
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The antioxidant capacity is often expressed as the IC50 value (the concentration of the sample

required to scavenge 50% of the ABTS radicals) or as Trolox Equivalent Antioxidant Capacity

(TEAC), which compares the antioxidant capacity of a sample to that of Trolox, a water-soluble

vitamin E analog.

Table 1: IC50 Values of Various Plant Extracts using the ABTS Assay
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Plant Extract IC50 (µg/mL) Reference

Vernonia amygdalina

(Methanol Extract)
179.8 [6]

Vernonia amygdalina (Ethanol

Extract)
256.9 [6]

Vernonia amygdalina

(Aqueous Extract)
334.3 [6]

Syzygium samarangense

(Young Leaves)
6.31 [7]

Syzygium samarangense

(Mature Leaves)
14.62 [7]

Syzygium samarangense

(Unripe Fruit)
13.79 [7]

Turmeric (Non-roasting) 3.514 [8]

Macaranga hypoleuca (Ethyl

Acetate Fraction)
2.10 [5]

Ready-to-use Salad Mix 1 1.31 [9]

Ready-to-use Salad Mix 2 5.43 [9]

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Various Beverages
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Beverage
TEAC Value (mmol
Trolox/L)

Reference

Red Fruit Juice (Sour Cherry) 10.5 - 12.3 [3]

Red Fruit Juice (Black Currant) 15.2 - 18.9 [3]

Red Fruit Juice (Red Grape) 8.9 - 11.5 [3]

Infant Fruit Beverage (Grape-

Orange-Banana)
3.37 [10]

Infant Fruit Beverage (Peach-

Apple)
3.15 [10]

Infant Fruit Beverage

(Pineapple-Banana)
2.96 [10]

Coffee (Espresso) ~35 [11]

Coffee (Moka) ~33 [11]

Orange Juice ~2.5 [12]

Enzyme Inhibition Assays
ABTS is also employed as a substrate in various enzyme inhibition assays relevant to food

science, particularly for enzymes that catalyze oxidation reactions.

In the context of functional foods and nutraceuticals, there is significant interest in identifying

natural inhibitors of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to

manage postprandial hyperglycemia. While ABTS is not a direct substrate for these enzymes,

its antioxidant properties are often measured alongside the enzyme inhibitory activity of food

extracts to provide a more comprehensive understanding of their potential health benefits.[2]

[13]

Enzymatic browning, a significant cause of quality loss in fruits and vegetables, is primarily

catalyzed by polyphenol oxidase (PPO) and peroxidase (POD). ABTS can be used as a

substrate to measure the activity of these enzymes. Therefore, the inhibition of ABTS oxidation

in the presence of a food extract can be used to screen for potential anti-browning agents.
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ABTS-Based Biosensors for Food Contaminant
Detection
The chromogenic properties of ABTS make it a valuable component in the development of

biosensors for detecting food contaminants such as pesticides and mycotoxins.[14][15] In

these systems, an enzyme (e.g., acetylcholinesterase for organophosphate pesticides or a

peroxidase for mycotoxins) is often immobilized on a sensor surface. The presence of the

contaminant inhibits the enzyme's activity, which is then measured by a decrease in the

colorimetric signal produced from the enzymatic reaction with ABTS as the substrate.

Detection

Measure Colorimetric Signal Quantify Contaminant

Click to download full resolution via product page

Experimental Protocols
ABTS Radical Scavenging Assay
1. Reagent Preparation:

ABTS Solution (7 mM): Dissolve the appropriate amount of ABTS diammonium salt in
deionized water.

Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium

persulfate in deionized water.

ABTS•+ Working Solution: Mix equal volumes of the 7 mM ABTS solution and 2.45 mM

potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for

12-16 hours before use. This will result in the formation of the ABTS radical cation.

Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a

suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ±

0.02 at 734 nm.
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2. Assay Procedure:

Prepare a series of dilutions of the food extract or standard (e.g., Trolox).

To a microplate well or a cuvette, add a small volume of the sample or standard (e.g., 10 µL).

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

Measure the absorbance at 734 nm.

3. Data Analysis:

Calculate the percentage inhibition of the ABTS•+ radical using the following formula: %

Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the

absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance

of the reaction mixture with the sample.

Plot the percentage inhibition against the concentration of the sample or standard to

determine the IC50 value.

To calculate the TEAC value, a standard curve is generated using Trolox at various

concentrations. The antioxidant capacity of the sample is then expressed as µmol of Trolox

equivalents per gram or milliliter of the sample.

α-Amylase Inhibition Assay
1. Reagent Preparation:

α-Amylase Solution: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate

buffer, pH 6.9).

Starch Solution (1%): Prepare a 1% (w/v) solution of soluble starch in the buffer.

Dinitrosalicylic Acid (DNSA) Reagent: Prepare the colorimetric reagent.
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Sample/Standard Solutions: Prepare various concentrations of the food extract and a

standard inhibitor (e.g., acarbose).

2. Assay Procedure:

Pre-incubate a mixture of the sample/standard solution and the α-amylase solution for a

specific time (e.g., 10 minutes at 37°C).

Initiate the enzymatic reaction by adding the starch solution and incubate for a defined

period (e.g., 30 minutes at 37°C).

Stop the reaction by adding the DNSA reagent.

Boil the mixture for a few minutes to allow for color development.

After cooling, dilute the reaction mixture with distilled water and measure the absorbance at

540 nm.

3. Data Analysis:

Calculate the percentage of α-amylase inhibition using the formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the

control (without inhibitor) and Abs_sample is the absorbance in the presence of the inhibitor.

Determine the IC50 value by plotting the percentage inhibition against the sample

concentration.

α-Glucosidase Inhibition Assay
1. Reagent Preparation:

α-Glucosidase Solution: Prepare a solution of α-glucosidase in a suitable buffer (e.g.,

phosphate buffer, pH 6.8).

p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution: Prepare a solution of the substrate

pNPG in the buffer.

Sodium Carbonate Solution: Prepare a solution to stop the reaction.
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Sample/Standard Solutions: Prepare various concentrations of the food extract and a

standard inhibitor (e.g., acarbose).

2. Assay Procedure:

Pre-incubate the α-glucosidase solution with the sample/standard solution for a specific time

(e.g., 5 minutes at 37°C).

Start the reaction by adding the pNPG solution and incubate for a defined period (e.g., 20

minutes at 37°C).

Terminate the reaction by adding the sodium carbonate solution.

Measure the absorbance of the released p-nitrophenol at 405 nm.

3. Data Analysis:

Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] x 100

Determine the IC50 value from the plot of percentage inhibition versus sample concentration.
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Reagent Preparation

Assay Procedure

Data Analysis

Prepare 7 mM ABTS

Mix ABTS and K2S2O8 (1:1)

Prepare 2.45 mM K2S2O8

Incubate in Dark (12-16h) to form ABTS•+

Dilute ABTS•+ to Abs ~0.7 at 734 nm

Add Diluted ABTS•+ Solution

Prepare Sample/Standard Dilutions

Add Sample to Microplate/Cuvette

Incubate at Room Temperature

Measure Absorbance at 734 nm

Calculate % Inhibition

Plot Inhibition vs. Concentration

Determine IC50/TEAC Value
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Conclusion
ABTS has established itself as an indispensable tool in food science research. Its primary

application in the robust and versatile ABTS/TEAC assay provides a standardized method for

quantifying the antioxidant capacity of a wide array of food products. Furthermore, its role as a

chromogenic substrate in enzyme inhibition assays offers valuable insights into the potential of

foods to modulate key enzymatic pathways related to carbohydrate metabolism and food

quality. The integration of ABTS into biosensor technology also holds significant promise for the

rapid and sensitive detection of food contaminants, contributing to enhanced food safety. The

detailed protocols and compiled data within this guide are intended to serve as a valuable

resource for researchers and professionals in the field, facilitating the effective application of

ABTS-based methodologies in their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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